REACTION_CXSMILES
|
[CH3:1][NH2:2].Cl[CH2:4][C:5]1[N:6]=[C:7]([CH3:10])[S:8][CH:9]=1>>[CH3:1][NH:2][CH2:4][C:5]1[N:6]=[C:7]([CH3:10])[S:8][CH:9]=1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C(SC1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with 5% methanol in chloroform
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCC=1N=C(SC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |